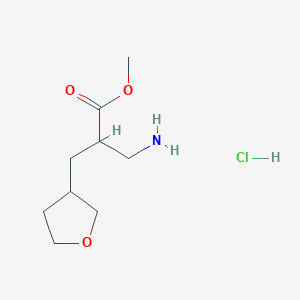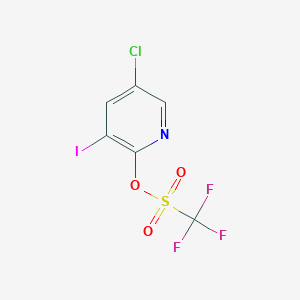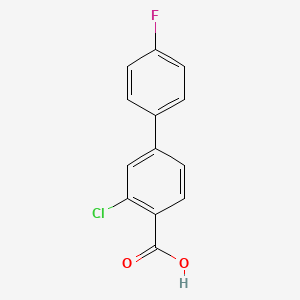
2-Chloro-4-(4-fluorophenyl)benzoic acid
Overview
Description
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H8ClFO2 . It is used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a carboxylic acid group . The exact 3D structure can be viewed using specific software .
Physical And Chemical Properties Analysis
“this compound” is a solid with a melting point of 181-183 °C (lit.) . It is soluble in 95% ethanol at a concentration of 50 mg/mL, forming a clear to very slightly hazy, colorless to very faintly yellow solution .
Scientific Research Applications
Synthesis of Biologically Active Molecules
A study by Holla, Bhat, and Shetty (2003) demonstrated the synthesis of new fluorine-containing thiadiazolotriazinones, showcasing the pharmacophoric utility of 4-fluorophenyl groups. These compounds were synthesized using 4-fluorobenzoic acid among other reactants and exhibited promising antibacterial activities at concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Development of High-Performance Polymers
Xiao, Wang, Jin, Jian, and Peng (2003) focused on the synthesis and characterization of a fluorinated phthalazinone monomer derived from 3-fluorophenol and its subsequent polymers. These polymers, synthesized through polycondensation reactions, showed excellent thermal properties and solubility in common aprotic solvents, indicating their potential application in engineering plastics and membrane materials (Xiao et al., 2003).
Environmental Biodegradation
Research by Murphy, Quirke, and Balogun (2008) on the degradation of fluorobiphenyl by Pseudomonas pseudoalcaligenes KF707 revealed the bacterium's ability to use 4-fluorobiphenyl as a carbon and energy source. This study provided insights into the microbial degradation pathways for fluorinated compounds, potentially informing bioremediation strategies for environmental contaminants (Murphy, Quirke, & Balogun, 2008).
Liquid Crystal Materials
Shen Jin-ping (2007) reported on the synthesis of 4-cyano-3-fluorophenyl 4-(4-alkylcyclohexyl) benzoate, a novel liquid crystal compound. This research laid the groundwork for further exploration of liquid crystal materials, highlighting the synthesis process's efficiency and the potential for new material properties (Shen Jin-ping, 2007).
Safety and Hazards
“2-Chloro-4-(4-fluorophenyl)benzoic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorophenyl)benzoic acid, has been reported to bind to bcl-2, a protein that regulates cell death (apoptosis), with a kd value of 400 μm .
Mode of Action
Based on its structural similarity to 4-(4-fluorophenyl)benzoic acid, it may interact with its target protein (such as bcl-2) and modulate its function . This interaction could lead to changes in the protein’s activity, potentially influencing cell survival or death.
Biochemical Pathways
If it does indeed target bcl-2, it could impact the apoptotic pathway, influencing cell survival and death .
Result of Action
If it targets Bcl-2, it could potentially influence cell survival or death, depending on the context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(4-fluorophenyl)benzoic acid. For instance, factors such as temperature, pH, and the presence of other chemicals could affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(4-fluorophenyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind to Bcl-2, a protein involved in regulating cell death, with a dissociation constant (K_D) of 400 μM . This interaction suggests that this compound may have potential as a selective anti-cancer agent by modulating apoptosis pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Bcl-2 can lead to the induction of apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, this compound may alter metabolic pathways within the cell, impacting overall cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its binding to Bcl-2 inhibits the protein’s function, leading to the activation of apoptotic pathways . This inhibition can result in the downregulation of anti-apoptotic signals and the promotion of cell death in cancerous cells. Furthermore, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the context of cancer cell apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound has been shown to effectively induce apoptosis in cancer cells without significant toxicity . At higher dosages, toxic effects such as organ damage and adverse physiological responses have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism, potentially leading to alterations in energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
2-chloro-4-(4-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-7-9(3-6-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKYAJFHYCUTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673469 | |
| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728951-41-5 | |
| Record name | 3-Chloro-4'-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
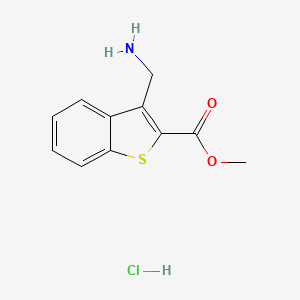

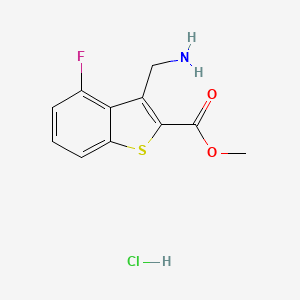

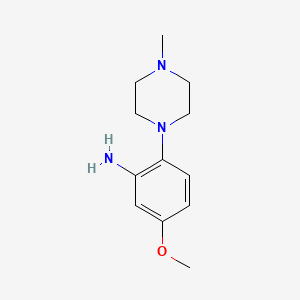
![4-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1463439.png)
![ethyl 2-{6-bromo-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-3-yl}acetate](/img/structure/B1463443.png)
amine hydrochloride](/img/structure/B1463444.png)


![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine dihydrochloride](/img/structure/B1463447.png)
![{8-Methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1463449.png)
